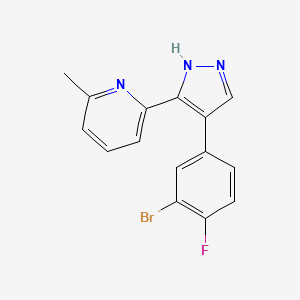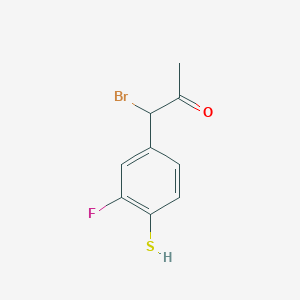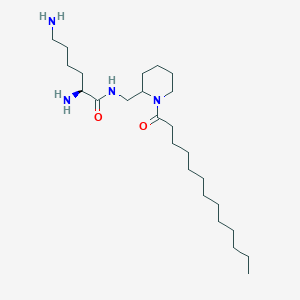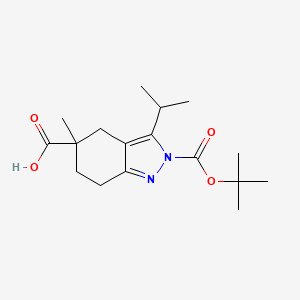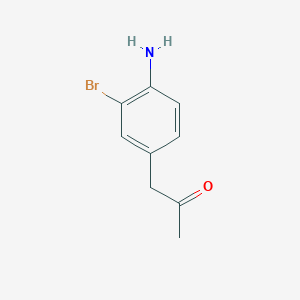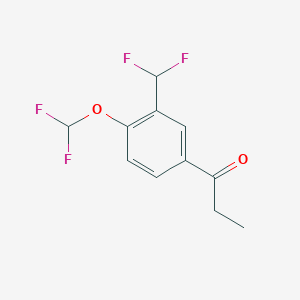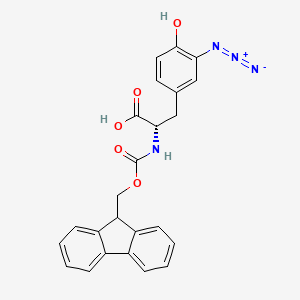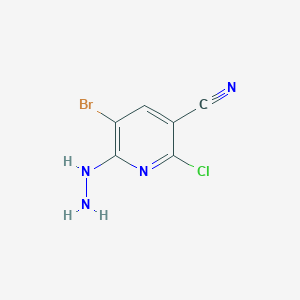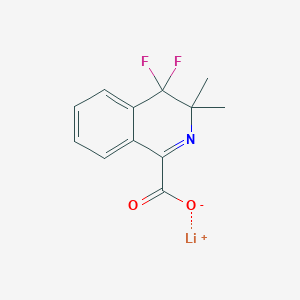
Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a lithium ion coordinated with a difluoro-substituted dihydroisoquinoline carboxylate, making it a valuable subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate typically involves the condensation of ethyl difluoroacetate with ethyl acetate in the presence of lithium hydride. This reaction yields lithium ethyl 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ion plays a crucial role in stabilizing the compound’s structure and facilitating its reactivity. The difluoro groups enhance the compound’s electronic properties, making it a versatile reagent in various chemical reactions. The compound’s mechanism of action is closely related to its ability to form stable intermediates and transition states during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Lithium difluoro(oxalate)borate: Similar in its use as an electrolyte additive in lithium-ion batteries.
3,4-Dihydroisoquinolinones: Share a similar core structure and are used in various pharmacological applications.
Uniqueness
Lithium 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H10F2LiNO2 |
|---|---|
Molecular Weight |
245.2 g/mol |
IUPAC Name |
lithium;4,4-difluoro-3,3-dimethylisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H11F2NO2.Li/c1-11(2)12(13,14)8-6-4-3-5-7(8)9(15-11)10(16)17;/h3-6H,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
TYTJYNPDYSMFPB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1(C(C2=CC=CC=C2C(=N1)C(=O)[O-])(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


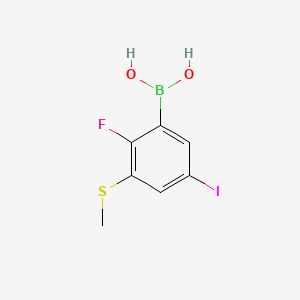

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)

![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
